An In-Depth Technical Guide to 5-Iodo-2-isopropyl-1-methyl-1H-imidazole
An In-Depth Technical Guide to 5-Iodo-2-isopropyl-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Iodo-2-isopropyl-1-methyl-1H-imidazole is a substituted imidazole compound of interest in medicinal chemistry and drug development. The imidazole scaffold is a key feature in many biologically active molecules, and the introduction of iodo-, isopropyl-, and methyl- groups can significantly influence the physicochemical properties and pharmacological activity of the parent molecule. This technical guide provides a comprehensive overview of the known chemical properties of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole, a proposed synthetic route, and an exploration of its potential biological activities based on the broader class of substituted imidazoles. Due to the limited availability of specific experimental data for this compound, some information presented is based on analogous structures and established chemical principles.
Core Chemical Properties
While detailed experimental data for 5-Iodo-2-isopropyl-1-methyl-1H-imidazole is scarce in publicly available literature, its fundamental properties have been identified.[1] The key quantitative data are summarized in Table 1.
Table 1: Summary of Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₁IN₂ | [1] |
| Molecular Weight | 250.08 g/mol | [1] |
| CAS Number | 851870-28-5 | [1] |
| Appearance | Off-white solid | [1] |
| Purity (typical) | ≥98% (HPLC) | [1] |
| Storage Conditions | Kept under dry and cool conditions | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The proposed synthesis can be broken down into three main stages:
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Iodination: Introduction of an iodine atom at the 5-position of the imidazole ring.
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N-Methylation: Addition of a methyl group to the nitrogen atom at the 1-position.
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Purification: Isolation and purification of the final product.
A logical workflow for this proposed synthesis is depicted in the following diagram.
Caption: Proposed synthetic workflow for 5-Iodo-2-isopropyl-1-methyl-1H-imidazole.
General Experimental Protocol (Proposed)
This protocol is a generalized procedure and would require optimization for specific laboratory conditions.
Step 1: Synthesis of 5-Iodo-2-isopropyl-1H-imidazole (Intermediate)
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-isopropyl-1H-imidazole in a suitable solvent such as N,N-dimethylformamide (DMF).
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Reagent Addition: Cool the solution in an ice bath. Add a base, such as sodium hydride (NaH), portion-wise to deprotonate the imidazole.
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Iodination: Slowly add a solution of iodine (I₂) in DMF to the reaction mixture. Allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography (TLC).
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Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to obtain 5-iodo-2-isopropyl-1H-imidazole.
Step 2: Synthesis of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole (Final Product)
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Reaction Setup: Dissolve the intermediate, 5-iodo-2-isopropyl-1H-imidazole, in a suitable solvent like tetrahydrofuran (THF).
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Deprotonation: Cool the solution and add a base, such as potassium tert-butoxide, to deprotonate the imidazole.
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Methylation: Add methyl iodide (CH₃I) dropwise to the reaction mixture. Allow the reaction to proceed at room temperature until the starting material is consumed (monitored by TLC).
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Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer, dry it, and remove the solvent in vacuo.
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Final Purification: Purify the final product by recrystallization or column chromatography to yield 5-iodo-2-isopropyl-1-methyl-1H-imidazole as an off-white solid.
Spectral Properties (Predicted)
While a commercial datasheet indicates the availability of a 400MHz ¹H NMR spectrum in d6-DMSO, the actual data is not publicly accessible.[1] The expected spectral characteristics can be predicted based on the analysis of similar compounds.
Table 2: Predicted Spectral Data
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the N-methyl protons. - A septet for the isopropyl CH proton. - A doublet for the isopropyl methyl protons. - A singlet for the C4-H proton of the imidazole ring. |
| ¹³C NMR | - Resonances for the N-methyl carbon, isopropyl carbons, and the three imidazole ring carbons. The carbon bearing the iodine (C5) would be significantly shifted. |
| IR | - C-H stretching vibrations for the alkyl and aromatic groups. - C=N and C=C stretching vibrations characteristic of the imidazole ring. - C-I stretching vibration at lower wavenumbers. |
| Mass Spec. | - A molecular ion peak corresponding to the molecular weight of 250.08 g/mol . - Characteristic fragmentation patterns including the loss of iodine and isopropyl groups. |
Potential Biological Activities and Applications in Drug Development
There is no specific research on the biological activities of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole. However, the broader class of substituted imidazoles exhibits a wide range of pharmacological effects, suggesting potential avenues for investigation for this particular compound.
The imidazole ring is a common motif in many pharmaceuticals due to its ability to engage in various biological interactions. The introduction of an iodine atom can enhance biological activity through halogen bonding and by modifying the lipophilicity of the molecule, which can improve membrane permeability. The isopropyl group can also influence binding affinity and metabolic stability.
Based on the activities of related iodo-substituted and N-methylated imidazoles, potential areas of research for 5-Iodo-2-isopropyl-1-methyl-1H-imidazole include:
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Anticancer Activity: Many imidazole derivatives have been investigated for their potential to inhibit cancer cell growth.[3]
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Antifungal and Antimicrobial Activity: The imidazole core is central to many antifungal and antimicrobial drugs.[3]
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Anti-inflammatory Properties: Substituted imidazoles have shown promise as anti-inflammatory agents.
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Enzyme Inhibition: The imidazole moiety can act as a ligand for metal ions in enzyme active sites, leading to inhibitory activity.
The following diagram illustrates the potential logical relationships for investigating the biological activity of this compound.
Caption: Conceptual workflow for the biological evaluation of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole.
Safety and Handling
Specific toxicology data for 5-Iodo-2-isopropyl-1-methyl-1H-imidazole is not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
5-Iodo-2-isopropyl-1-methyl-1H-imidazole is a halogenated imidazole derivative with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific experimental data on its physicochemical properties, spectral characteristics, and biological activity are limited, this guide provides a framework based on its known core properties and data from analogous compounds. The proposed synthetic pathway offers a starting point for its preparation, and the overview of the potential biological activities of substituted imidazoles suggests promising avenues for future research. Further experimental validation is necessary to fully elucidate the chemical and biological profile of this compound.



